Dual Target Engagement: CM-675 vs. Selective PDE5 Inhibitor Sildenafil
CM-675 uniquely inhibits both PDE5 and Class I HDACs [1]. Its PDE5A IC50 is 114 nM, which, while less potent than sildenafil, is coupled with HDAC1 inhibition (IC50: 673 nM), a property completely absent in sildenafil [1]. This dual inhibition allows simultaneous modulation of cAMP/cGMP and histone acetylation pathways.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | PDE5A IC50: 114 nM, HDAC1 IC50: 673 nM |
| Comparator Or Baseline | Sildenafil: PDE5A IC50 ~3.5 nM; HDAC1 IC50 > 10,000 nM (no inhibition) |
| Quantified Difference | Sildenafil has no HDAC1 activity. CM-675's dual inhibition introduces a >15-fold functional selectivity shift. |
| Conditions | Recombinant human enzyme assays |
Why This Matters
This matters for studies requiring coordinate regulation of epigenetic and phosphodiesterase pathways, where using two separate inhibitors introduces pharmacokinetic and off-target complexities.
- [1] Rabal O, et al. ACS Chem Neurosci. 2018;9(12):2945-2957. View Source
